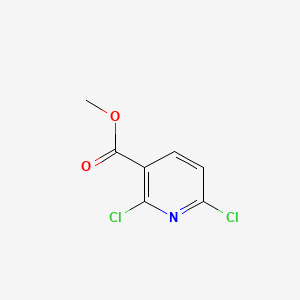

Methyl 2,6-dichloronicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,6-dichloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVVGOJYWCHRCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455409 | |

| Record name | Methyl 2,6-dichloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65515-28-8 | |

| Record name | Methyl 2,6-dichloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,6-dichloropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2,6-dichloronicotinate from 2,6-dichloronicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-dichloronicotinate is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[1] As a derivative of nicotinic acid, its unique structure, characterized by two chlorine atoms on the pyridine ring, makes it a valuable building block for the synthesis of a wide array of more complex, biologically active molecules.[1][2] Its applications range from the development of novel anti-inflammatory and analgesic drugs to its use in the formulation of effective herbicides and pesticides.[1][3]

This guide provides a comprehensive overview of the synthesis of this compound from its carboxylic acid precursor, 2,6-dichloronicotinic acid. We will delve into the prevalent synthetic methodologies, offering detailed experimental protocols and a thorough examination of the underlying reaction mechanisms. Furthermore, this guide will cover the essential aspects of characterization and safety precautions necessary for the successful and safe execution of this synthesis in a laboratory setting.

Synthesis Methodologies: A Comparative Analysis

The conversion of 2,6-dichloronicotinic acid to its methyl ester can be accomplished through several reliable methods. The choice of method often depends on the scale of the reaction, the availability of specific reagents, and the desired purity of the final product. Here, we will discuss two primary approaches: direct acid-catalyzed esterification (Fischer Esterification) and a two-step procedure via an acyl chloride intermediate.

Method 1: Direct Acid-Catalyzed Esterification

Fischer esterification is a classic and straightforward method for the synthesis of esters from carboxylic acids and alcohols, typically in the presence of a strong acid catalyst. This equilibrium-driven reaction is usually pushed towards the product by using a large excess of the alcohol, which also often serves as the solvent.

Two common variations of this method for the synthesis of this compound involve the use of either hydrogen chloride gas or concentrated sulfuric acid as the catalyst.

-

Using Hydrogen Chloride in Methanol: In this approach, anhydrous hydrogen chloride gas is bubbled through methanol to generate a highly acidic solution. This in-situ generation of an acidic environment protonates the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.

-

Using Concentrated Sulfuric Acid in Methanol: A catalytic amount of concentrated sulfuric acid is added to a solution of the carboxylic acid in methanol. Similar to the hydrogen chloride method, the sulfuric acid protonates the carboxylic acid, facilitating the esterification process. This method avoids the need for handling gaseous hydrogen chloride.

Method 2: Two-Step Synthesis via Acyl Chloride Intermediate

An alternative and often higher-yielding approach involves a two-step process.[4] First, the carboxylic acid is converted to a more reactive acyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with methanol to form the desired ester.

This method is particularly advantageous as the conversion of the carboxylic acid to the highly reactive acyl chloride is an irreversible reaction, driven by the formation of gaseous byproducts (SO₂ and HCl).[5] The subsequent reaction of the acyl chloride with methanol is typically rapid and efficient.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Fischer Esterification using Hydrogen Chloride in Methanol

This protocol is adapted from a known procedure for the synthesis of this compound.[6]

Step-by-Step Methodology:

-

Suspend 19.1 g (0.1 mol) of 2,6-dichloronicotinic acid in 250 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the stirred suspension until saturation is achieved.

-

Remove the ice bath and allow the reaction mixture to stand at room temperature for 48 hours.

-

After the standing period, heat the mixture to reflux for 3 hours.

-

Cool the reaction mixture and evaporate the solvent under high vacuum at 40 °C.

-

Dry the resulting residue under high vacuum at 40 °C to obtain the crude product.

-

Purify the brown crystalline product by recrystallization from an ether-pentane mixture to yield pure this compound.

Protocol 2: Fischer Esterification using Sulfuric Acid in Methanol

This protocol is based on a similar synthesis of methyl 2,6-dichloroisonicotinate.[7]

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve 187 g (0.974 mol) of 2,6-dichloronicotinic acid in 1650 mL of methanol.

-

Carefully add 5 mL of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture at reflux for 24 hours.

-

After cooling, remove the majority of the methanol under vacuum.

-

The resulting residue can then be subjected to a standard aqueous work-up (e.g., neutralization with a weak base and extraction with an organic solvent) and purified by recrystallization.

Protocol 3: Two-Step Synthesis via Acyl Chloride

This protocol is based on a general procedure for the esterification of carboxylic acids using thionyl chloride and methanol.[8][9]

Step 1: Synthesis of 2,6-dichloronicotinoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 2,6-dichloronicotinic acid.

-

Add an excess of thionyl chloride (approximately 2-3 equivalents).

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[5]

-

Heat the mixture to reflux until the evolution of gaseous byproducts (SO₂ and HCl) ceases.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

Step 2: Synthesis of this compound

-

To the crude 2,6-dichloronicotinoyl chloride, carefully add an excess of anhydrous methanol at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for a few hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is then subjected to an aqueous work-up and purification by recrystallization.

Reaction Mechanisms

Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and troubleshooting potential issues.

Fischer Esterification Mechanism

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.

Caption: Mechanism of Fischer Esterification.

Acyl Chloride Formation and Esterification Mechanism

This two-step process involves the initial formation of a highly reactive acyl chloride.

Caption: Mechanism of Esterification via Acyl Chloride.

Characterization of Reactants and Products

Proper characterization of the starting material and the final product is essential to confirm the success of the synthesis and the purity of the compound.

| Property | 2,6-Dichloronicotinic acid | This compound |

| Molecular Formula | C₆H₃Cl₂NO₂ | C₇H₅Cl₂NO₂ |

| Molecular Weight | 192.00 g/mol [2] | 206.02 g/mol [3] |

| Appearance | White to light yellow powder/crystal[2] | White to light yellow powder/crystal[3] |

| Melting Point | 146-150 °C[2] | 57-61 °C[3] |

| CAS Number | 38496-18-3[2] | 65515-28-8[3] |

Spectroscopic Data

-

¹H NMR:

-

2,6-Dichloronicotinic acid: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. A broad singlet corresponding to the carboxylic acid proton will also be present, typically at a downfield chemical shift. A spectrum for this compound is available for reference.[10]

-

This compound: The spectrum will show two doublets in the aromatic region for the pyridine ring protons and a singlet at approximately 3.9 ppm corresponding to the three protons of the methyl ester group. A reference spectrum for this compound has been noted.[10]

-

-

¹³C NMR:

-

2,6-Dichloronicotinic acid: The carbon NMR spectrum will show six distinct signals: one for the carboxylic acid carbon, and five for the carbons of the pyridine ring.

-

This compound: The spectrum will display seven signals: one for the carbonyl carbon of the ester, one for the methyl carbon of the ester, and five for the pyridine ring carbons.

-

-

Infrared (IR) Spectroscopy:

-

2,6-Dichloronicotinic acid: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretching band (around 1700 cm⁻¹).

-

This compound: The spectrum will show a strong C=O stretching band for the ester (typically around 1720-1740 cm⁻¹) and the absence of the broad O-H stretch of the carboxylic acid. C-O stretching bands will also be present.

-

Safety Precautions

A thorough understanding and implementation of safety protocols are paramount when performing this synthesis, primarily due to the hazardous nature of some of the reagents involved.

-

Thionyl Chloride (SOCl₂):

-

Hazards: Thionyl chloride is a corrosive and toxic substance. It reacts violently with water, releasing toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl). Inhalation can be fatal, and it can cause severe skin burns and eye damage.[8]

-

Precautions: Always handle thionyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles. Ensure that all glassware is dry before use to prevent violent reactions.

-

-

Concentrated Sulfuric Acid (H₂SO₄) and Hydrogen Chloride (HCl) gas:

-

Hazards: Both are highly corrosive and can cause severe burns upon contact with skin and eyes. Inhalation of vapors or gas can cause respiratory irritation.

-

Precautions: Handle with extreme care in a fume hood. Always wear appropriate PPE. When preparing solutions, always add acid to the solvent slowly and with stirring.

-

-

General Precautions:

-

Review the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.[10]

-

Ensure that an emergency eyewash station and safety shower are readily accessible.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

-

Conclusion

The synthesis of this compound from 2,6-dichloronicotinic acid is a well-established transformation that can be achieved through multiple reliable methods. The choice between direct esterification and a two-step procedure via an acyl chloride will depend on the specific requirements of the researcher, including scale, desired yield, and available equipment. By following the detailed protocols outlined in this guide and adhering to strict safety precautions, researchers can confidently and safely synthesize this valuable chemical intermediate for its numerous applications in drug discovery and agrochemical development.

References

-

Chem-Impex. (n.d.). 2,6-Dichloronicotinic acid. Retrieved from [Link]

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloronicotinic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 2,6-dichloroisonicotinate. Retrieved from [Link]

- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

The Organic Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H (500 MHz) and 13 C (125 MHz) NMR data of 1-4 in acetone-d 6 (δ in ppm, J in Hz). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0224543). Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). This compound, 98% | 65515-28-8. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,6-dichloroisonicotinate. Retrieved from [Link]

-

Master Organic Chemistry. (2011-12-03). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

ResearchGate. (2014-05-26). How do I get the maximum yield of a Fischer esterification reaction of proline with methanol in HCl or H2SO4?. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Methyl 6-Chloronicotinate. Retrieved from [Link]

Sources

- 1. 2,6-Dichloroaniline(608-31-1) 13C NMR spectrum [chemicalbook.com]

- 2. shd-pub.org.rs [shd-pub.org.rs]

- 3. rsc.org [rsc.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2,6-Dichloronicotinic acid(38496-18-3) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2,6-dichloronicotinate: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis

Introduction: Unveiling a Versatile Pyridine Derivative

Methyl 2,6-dichloronicotinate, a halogenated pyridine derivative, stands as a pivotal building block in the realms of medicinal chemistry and agrochemical development. Its strategic placement of chloro- and methyl ester functionalities on the pyridine ring imparts a unique reactivity profile, rendering it an invaluable precursor for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications and safety considerations, tailored for researchers, scientists, and professionals in drug development and related fields.

Core Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental characteristics is paramount for its effective utilization in research and development. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 65515-28-8 | [1][2] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1][2] |

| Molecular Weight | 206.02 g/mol | [1] |

| IUPAC Name | Methyl 2,6-dichloropyridine-3-carboxylate | [3] |

| Synonyms | 2,6-Dichloronicotinic acid methyl ester, Methyl 2,6-dichloropyridine-3-carboxylate | [1][4] |

| Appearance | White to light yellow powder or crystal | [1][4] |

| Melting Point | 57-61 °C | [1] |

| Purity | ≥98% (GC) | [1][2] |

| Storage Conditions | 2-8 °C | [1] |

Strategic Synthesis: The Esterification Pathway

The most prevalent and straightforward method for the preparation of this compound involves the esterification of its corresponding carboxylic acid precursor, 2,6-dichloronicotinic acid. This acid-catalyzed reaction is favored for its efficiency and scalability.

Reaction Principle: Fischer-Speier Esterification

The synthesis is typically achieved through a Fischer-Speier esterification, where the carboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. The excess methanol serves as both a reactant and the solvent, driving the equilibrium towards the formation of the methyl ester.

Detailed Experimental Protocol

-

Materials:

-

2,6-Dichloronicotinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloronicotinic acid (1.0 equivalent).

-

Add a significant excess of anhydrous methanol to the flask, sufficient to fully dissolve the starting material and act as the solvent.

-

Slowly and cautiously, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) or thionyl chloride (e.g., 1.2 equivalents) to the stirring mixture. The addition of thionyl chloride should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Agrochemicals

The utility of this compound as a chemical intermediate is vast, with its primary applications centered in the pharmaceutical and agrochemical industries.[1]

Pharmaceutical Intermediate

The dichloro-substituted pyridine core of this molecule serves as a versatile scaffold for the development of novel therapeutic agents. It is a key precursor in the synthesis of compounds with a range of biological activities, including:

-

Anti-inflammatory and Analgesic Drugs: The nicotinate backbone can be modified to generate potent inhibitors of inflammatory pathways.[1]

-

Anticancer Agents: Derivatives have shown promising cytotoxicity against various cancer cell lines.[3]

-

Neurological Disorder Treatments: Its unique structure is a valuable starting point for the development of drugs targeting the central nervous system.[1]

Agrochemical Synthesis

In the agricultural sector, this compound is instrumental in the production of modern crop protection agents.[1] Its structure is incorporated into:

-

Insecticides: The pyridine ring is a common feature in many effective insecticides.

-

Herbicides: Modifications of the molecule lead to compounds with potent herbicidal activity.

Other Applications

Beyond these primary fields, this compound also finds use in:

-

Material Science: As a monomer or additive in the creation of specialized polymers and coatings.[1]

-

Analytical Chemistry: It can serve as a reference standard for the calibration of analytical instruments and the validation of testing methods.[1]

Analytical Characterization

Confident identification and purity assessment of this compound are crucial. Standard analytical techniques are employed for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃) and two doublets in the aromatic region corresponding to the two protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the ester carbonyl carbon, and the five carbons of the pyridine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group (typically around 1730 cm⁻¹), C-Cl stretching vibrations, and the aromatic C=C and C-N stretching of the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Recommended storage temperature is between 2-8 °C.[1]

Disposal

-

Dispose of waste material in accordance with local, regional, and national regulations.

-

Do not allow the product to enter drains.[7]

Caption: Key safety protocols for this compound.

Conclusion: A Cornerstone of Modern Synthesis

This compound has firmly established itself as a cornerstone intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. Its well-defined properties, accessible synthesis, and versatile reactivity make it an indispensable tool for chemists and researchers. By adhering to the technical details and safety protocols outlined in this guide, scientists can confidently and effectively leverage the potential of this powerful building block to drive innovation in their respective fields.

References

-

PubChem. (n.d.). Methyl 2,6-dichloroisonicotinate. Retrieved from [Link]

-

ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 2,6-Dichloronicotinic acid(38496-18-3) 1H NMR spectrum [chemicalbook.com]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 4. METHYL 2-CHLORONICOTINATE(40134-18-7) 1H NMR spectrum [chemicalbook.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0254591) [hmdb.ca]

- 6. US2745838A - Preparation of isonicotinic acid esters - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of Methyl 2,6-dichloronicotinate in Common Organic Solvents

Introduction: The Critical Role of Solubility in the Application of Methyl 2,6-dichloronicotinate

This compound (CAS No. 65515-28-8) is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a pyridine ring substituted with two chlorine atoms and a methyl ester group, provides a versatile scaffold for the development of novel bioactive molecules.[1] The compound typically appears as a white to light yellow crystalline powder with a melting point in the range of 57-61°C.[1]

The efficiency of synthetic reactions, purification processes such as recrystallization, and the formulation of final products are all intrinsically linked to the solubility of this key building block. A thorough understanding of its solubility profile in various organic solvents is therefore not merely academic but a fundamental prerequisite for process optimization, scalability, and ensuring the quality and purity of active pharmaceutical ingredients (APIs) and other fine chemicals.

This technical guide provides a comprehensive framework for determining the solubility of this compound. In the absence of extensive publicly available quantitative solubility data, this document serves as a practical, in-depth manual for researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data in their own laboratories. We will delve into the theoretical underpinnings of solubility, present a robust experimental protocol, and offer insights into the interpretation and application of the acquired data.

Understanding the Molecular Basis of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[2][3] For this compound, a molecule of moderate polarity, its solubility in a given solvent will be a function of the interplay between various intermolecular interactions, including:

-

Dipole-dipole interactions: The polar C-Cl, C=O, and C-N bonds in the molecule create a net dipole moment, allowing for favorable interactions with polar solvents.

-

London dispersion forces: These are present in all molecules and will be the primary mode of interaction with nonpolar solvents.

-

Hydrogen bonding: While this compound itself does not have hydrogen bond donors, the ester and pyridine nitrogen can act as hydrogen bond acceptors, potentially increasing its solubility in protic solvents like alcohols.

The presence of the two chlorine atoms enhances the molecule's lipophilicity, suggesting a preference for less polar organic solvents. However, the polar ester and pyridine functionalities introduce a degree of polarity that may confer solubility in more polar organic media.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

To obtain accurate and thermodynamically sound solubility data, the isothermal shake-flask method is the gold standard.[4] This method involves equilibrating an excess of the solid solute with a known amount of solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Experimental Workflow

The following diagram outlines the key steps in the determination of the solubility of this compound using the isothermal shake-flask method.

Caption: Workflow for the determination of solubility using the isothermal shake-flask method.

Detailed Step-by-Step Protocol

1. Materials and Reagents:

-

This compound (purity ≥98%)[1]

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with screw caps and PTFE septa

-

Analytical balance

-

Volumetric flasks and pipettes

-

Isothermal shaker or water bath with agitation

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of solid this compound to a series of glass vials. A visual excess of solid should remain at the end of the experiment to ensure saturation has been achieved.

-

Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an isothermal shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time to equilibrium, but 24-72 hours is typically adequate.

-

-

Sampling:

-

Once equilibrium is reached, cease agitation and allow the vials to stand in the isothermal environment for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the filtered sample.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC-UV method. A C18 reversed-phase column with a mobile phase of acetonitrile and water is a good starting point. The detection wavelength can be set based on the UV absorbance maximum of the compound.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) and moles per liter (mol/L).

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvents.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C (Hypothetical Data)

| Solvent | Solvent Class | Solubility (g/L) | Solubility (mol/L) |

| Dichloromethane | Chlorinated | Data to be determined | Data to be determined |

| Chloroform | Chlorinated | Data to be determined | Data to be determined |

| Toluene | Aromatic Hydrocarbon | Data to be determined | Data to be determined |

| Tetrahydrofuran (THF) | Ether | Data to be determined | Data to be determined |

| Ethyl Acetate | Ester | Data to be determined | Data to be determined |

| Acetone | Ketone | Data to be determined | Data to be determined |

| Acetonitrile | Nitrile | Data to be determined | Data to be determined |

| Methanol | Polar Protic | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | Data to be determined | Data to be determined |

| Isopropanol | Polar Protic | Data to be determined | Data to be determined |

| n-Heptane | Nonpolar | Data to be determined | Data to be determined |

Interpretation of Results:

The solubility data will provide valuable insights into the types of solvents that are most suitable for various applications. For instance:

-

High solubility in a particular solvent suggests its utility for reaction media or for preparing concentrated stock solutions.

-

Moderate solubility with a steep temperature dependence is often ideal for recrystallization, allowing for high recovery of the purified compound upon cooling.

-

Low solubility in a solvent may be advantageous for precipitation or for use as an anti-solvent in crystallization processes.

Safety and Handling Considerations

As with any chemical compound, appropriate safety precautions should be taken when handling this compound and the organic solvents used in this protocol.[5]

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal information.[5][6][7][8]

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. chem.ws [chem.ws]

- 3. Solvent Miscibility Table [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. 2,6-Dichloronicotinic acid - Safety Data Sheet [chemicalbook.com]

The Strategic Role of Methyl 2,6-dichloronicotinate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,6-dichloronicotinate, a halogenated pyridine derivative, has emerged as a highly versatile and strategically important building block in the field of medicinal chemistry. Its unique electronic properties and multiple reactive sites allow for a diverse range of chemical transformations, making it an ideal scaffold for the synthesis of complex bioactive molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound. We will delve into detailed experimental protocols, explore the mechanistic rationale behind its key reactions, and present case studies of its application in the development of kinase inhibitors and other therapeutic agents. Furthermore, this guide will illuminate the structure-activity relationships of its derivatives and provide insights into its emerging role in agrochemical synthesis.

Introduction: The Strategic Importance of the Dichloronicotinate Scaffold

The incorporation of halogenated heterocyclic moieties is a well-established strategy in drug discovery to enhance the pharmacological properties of lead compounds. Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Among these, the dichlorinated pyridine core of this compound offers a particularly advantageous starting point for synthetic chemists.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅Cl₂NO₂ |

| Molecular Weight | 206.03 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 57-61 °C |

| Solubility | Soluble in most organic solvents |

Unique Reactivity Profile: A Versatile Synthetic Synthon

The key to the utility of this compound lies in the differential reactivity of its functional groups. The two chlorine atoms at the C2 and C6 positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr), while the methyl ester at the C3 position can be readily hydrolyzed or converted to other functional groups. This trifunctional nature allows for sequential and regioselective modifications, providing access to a vast chemical space.

Synthesis of this compound: A Detailed Protocol and Mechanistic Insights

The most common and practical approach for the synthesis of this compound is the Fischer-Speier esterification of 2,6-dichloronicotinic acid.

Fischer-Speier Esterification: A Step-by-Step Laboratory Protocol

This protocol is adapted from established procedures for the esterification of nicotinic acid derivatives.[1][2]

Materials and Reagents:

-

2,6-Dichloronicotinic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (gas)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Detailed Procedure:

-

Suspend 2,6-dichloronicotinic acid (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension. Alternatively, the methanolic solution can be saturated with hydrogen chloride gas.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography to afford a white to off-white crystalline solid.

Mechanistic Rationale

The Fischer-Speier esterification proceeds via an acid-catalyzed nucleophilic acyl substitution. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the methyl ester.

Caption: Fischer-Speier Esterification Mechanism.

Core Reactivity and Functionalization Strategies

The synthetic versatility of this compound stems from the ability to selectively functionalize the pyridine ring and the ester moiety.

Nucleophilic Aromatic Substitution (SNAr) at the C2 and C6 Positions

The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the C2 and C6 positions towards nucleophilic attack. This allows for the displacement of the chlorine atoms by a variety of nucleophiles, including amines, alcohols, and thiols.

Mechanistic Principles and Regioselectivity:

The SNAr reaction proceeds through a Meisenheimer-like intermediate. The regioselectivity of the substitution (C2 vs. C6) can often be controlled by the choice of nucleophile, base, and reaction conditions. For instance, steric hindrance can favor substitution at the less hindered C6 position.

Caption: SNAr Mechanism on this compound.

Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide powerful methods for introducing aryl, heteroaryl, and amino substituents at the C2 and C6 positions. These reactions significantly expand the diversity of accessible derivatives.

Applications in Medicinal Chemistry: Case Studies and Therapeutic Potential

The dichloronicotinate scaffold has been successfully employed in the synthesis of a variety of biologically active compounds.

As a Scaffold for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The pyridine core of this compound can serve as a scaffold to mimic the hinge-binding region of ATP in the kinase active site.

Case Study: Synthesis of Pyrido[2,3-d]pyrimidin-7-one based Abl Kinase Inhibitors

Derivatives of this compound have been used to synthesize potent inhibitors of the Abl kinase, a key target in chronic myeloid leukemia (CML).

Synthetic Workflow:

Caption: Synthetic workflow for an Abl kinase inhibitor.

Structure-Activity Relationship (SAR) Analysis:

Studies have shown that substitutions at the C6 position of the pyridopyrimidine core, derived from the C6 chloro position of the starting material, can significantly impact the inhibitor's potency and selectivity. For example, introducing a 2,6-dichlorophenyl group at this position has been shown to enhance binding to the Abl kinase.

Biological Activity Data:

| Compound | Modification at C6 | Abl IC₅₀ (nM) |

| Lead Compound | Phenyl | 50 |

| Optimized Inhibitor | 2,6-Dichlorophenyl | 5 |

In the Synthesis of Anti-inflammatory and Analgesic Agents

The dichloronicotinate scaffold is also a valuable precursor for compounds with anti-inflammatory and analgesic properties. The ability to introduce diverse functional groups allows for the fine-tuning of activity against various inflammatory targets.

Applications in Agrochemicals

Beyond pharmaceuticals, this compound serves as a key intermediate in the synthesis of modern agrochemicals, including herbicides and fungicides. The dichloropyridine moiety is a common feature in several classes of pesticides.

Future Perspectives and Emerging Applications

The versatility of this compound continues to be explored in various areas of chemical biology and materials science. Its potential as a building block for molecular probes, functional dyes, and polymers is an active area of research.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its readily available nature, coupled with its diverse reactivity, provides a robust platform for the synthesis of a wide array of bioactive molecules. A thorough understanding of its chemical properties and reactivity is crucial for leveraging its full potential in the design and development of next-generation therapeutics and agrochemicals.

References

-

PrepChem. Synthesis of this compound. Available from: [Link]

-

PrepChem. Synthesis of methyl 2,6-dichloroisonicotinate. Available from: [Link]

Sources

An In-depth Technical Guide to Methyl 2,6-dichloronicotinate as a Versatile Building Block in Organic Synthesis

Abstract

Methyl 2,6-dichloronicotinate is a highly functionalized pyridine derivative that has emerged as a cornerstone building block in modern organic synthesis. Its strategic placement of two chlorine atoms at the C2 and C6 positions, flanking the nitrogen atom, combined with a methyl ester at the C3 position, provides a platform for diverse and regioselective chemical transformations. This guide offers an in-depth exploration of the reactivity and synthetic utility of this compound, focusing on its application in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and its role in the construction of complex molecular architectures for the pharmaceutical and material science industries.[1][2] We will delve into the mechanistic rationale behind its selective reactivity and provide field-proven experimental protocols to empower researchers in leveraging this versatile reagent.

Introduction: The Strategic Advantage of a Polysubstituted Pyridine Core

The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties, ability to engage in hydrogen bonding, and its presence in numerous biologically active natural products. This compound, with its IUPAC name methyl 2,6-dichloropyridine-3-carboxylate, presents an ideal starting point for the synthesis of complex pyridine-based molecules.[1] The two chlorine atoms serve as excellent leaving groups for a variety of transformations, while the ester moiety offers an additional handle for chemical modification.

The key to the synthetic utility of this molecule lies in the differential reactivity of its functional groups. The chlorine atoms at the C2 and C6 positions can be selectively addressed using carefully chosen reaction conditions, allowing for the sequential introduction of different substituents. This regioselectivity is the foundation of its power as a building block, enabling the construction of intricate molecular designs with high precision.

Physicochemical Properties and Reactivity Profile

| Property | Value |

| Molecular Formula | C₇H₅Cl₂NO₂ |

| Molecular Weight | 206.02 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 57-61 °C |

| CAS Number | 65515-28-8 |

The reactivity of this compound is governed by the electronic interplay between the electron-withdrawing chlorine atoms, the ester group, and the pyridine nitrogen. This creates a fascinating reactivity profile:

-

Palladium-Catalyzed Cross-Coupling: The chlorine atoms are susceptible to oxidative addition to a low-valent palladium complex, initiating catalytic cycles like the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions. Generally, the C6-Cl bond is more reactive in these transformations than the C2-Cl bond. This selectivity is often attributed to a combination of steric and electronic factors, where catalyst coordination to the pyridine nitrogen may influence the reactivity of the adjacent C2 position.[3]

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, making it susceptible to attack by nucleophiles. The chlorine atoms, being good leaving groups, facilitate SNAr reactions. The regioselectivity of SNAr can be influenced by the nature of the nucleophile, base, and solvent system, sometimes favoring substitution at the C6 position.[4]

-

Ester Manipulation: The methyl ester at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups.

Key Synthetic Transformations: A Mechanistic Perspective

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation. This compound is an excellent substrate for these reactions, with the general reactivity trend for halopyridines being I > Br > Cl.[5] While chlorides are less reactive, the development of highly active palladium catalysts and ligands has made their use routine and economically advantageous.[5]

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds between an organohalide and an organoboron compound.[6][7] In the case of this compound, it is possible to achieve selective mono-arylation or alkylation, typically at the more reactive C6 position.

-

Causality Behind Experimental Choices:

-

Catalyst: Palladium sources like Pd(PPh₃)₄ or pre-catalysts combined with specific ligands are often used. The choice of ligand is critical; sterically hindered and electron-rich phosphine ligands can enhance the rate of oxidative addition to the C-Cl bond.[3]

-

Base: A base such as Na₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid for transmetalation.[8] The choice of base can influence reaction rates and selectivity.

-

Solvent: A mixture of an organic solvent (like dioxane, toluene, or DME) and water is commonly employed to dissolve both the organic and inorganic reaction components.

-

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 90 | >90 (C6 sub) | [9] |

| Heptylboronic pinacol ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O | 100 | High (di-sub) | [6] |

| Various Arylboronic acids | PXPd₂ pre-catalyst | - | K₃PO₄ | Toluene | 80 | High (C2 sub) | [3] |

Note: Yields and selectivity are highly dependent on the specific substrates and precise reaction conditions.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals. This compound can be selectively aminated to introduce primary or secondary amines.

-

Causality Behind Experimental Choices:

-

Catalyst/Ligand: Similar to Suzuki couplings, specific palladium catalysts and bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential for efficient C-Cl bond activation.

-

Base: A strong, non-nucleophilic base like NaOᵗBu or LiHMDS is typically required to deprotonate the amine and facilitate the catalytic cycle.[6]

-

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the two chlorine atoms, makes this compound a prime candidate for SNAr reactions.[10][11] This pathway offers a complementary, often palladium-free, method for introducing nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10][11] The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes this intermediate, thereby activating the ring for nucleophilic attack.[10][11]

-

Regiocontrol: While palladium coupling often favors the C6 position, SNAr can also be directed. For instance, a DABCO-catalyzed reaction with phenols has been shown to exclusively afford the 6-substituted products in high yields.[4] The choice of base and solvent can be a critical factor in controlling the regioselectivity.

Applications in Medicinal Chemistry: Synthesis of Nevirapine Analogs

A prominent application of dichloronicotinate derivatives is in the synthesis of analogs of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection.[12][13] The core structure of Nevirapine contains a dipyridodiazepinone ring system. Synthetic strategies often involve coupling a substituted aminopyridine with a dichloronicotinate derivative. By using this compound, chemists can introduce various functionalities onto the pyridine ring to explore structure-activity relationships (SAR) and investigate the drug's metabolic profile.[12][14][15] For example, analogs have been synthesized to understand and potentially mitigate Nevirapine-induced hepatotoxicity by altering its metabolic activation pathways.[12][16]

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Monocoupling at the C6 Position

This protocol is a representative example for the selective functionalization of this compound.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.).

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired methyl 2-chloro-6-aryl-nicotinate.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its value lies in the predictable and controllable regioselectivity of its two chlorine atoms towards palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. This allows for the programmed, sequential introduction of diverse functional groups, enabling the efficient construction of complex, highly substituted pyridine derivatives. Its proven application in the synthesis of biologically active molecules, such as anti-inflammatory agents and anticancer compounds, underscores its importance for researchers, scientists, and professionals in drug development and materials science.[1][2]

References

- Vulcanchem. (n.d.). This compound - 65515-28-8.

- Chem-Impex. (n.d.). This compound.

- Efficient synthesis of nevirapine analogs to study its metabolic profile by click fishing. (2009). Bioorganic & Medicinal Chemistry Letters.

- Benchchem. (n.d.). 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions.

- Highly Regioselective DABCO‐Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6‐Dichloronicotinate with Phenols. (n.d.). ResearchGate.

- Benchchem. (n.d.). A Comparative Performance Analysis of 2,6-Dichloropyridine in Key Cross-Coupling Reactions.

- Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. (n.d.). ResearchGate.

- Synthesis and biological evaluation of phosphonate analogues of nevirapine. (2013). PubMed.

- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science (RSC Publishing).

- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH.

- Synthesis and evaluation of nevirapine analogs to study the metabolic activation of .... (2020). PubMed.

- WO2016118586A1 - Lowcost, high yield synthesis of nevirapine. (n.d.). Google Patents.

- Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. (2023). ResearchGate.

- ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. (n.d.). ResearchGate.

- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- 16.6 Nucleophilic Aromatic Substitution. (n.d.). OpenStax adaptation 1.

- 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.

Sources

- 1. This compound (65515-28-8) for sale [vulcanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

- 14. Efficient synthesis of nevirapine analogs to study its metabolic profile by click fishing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of phosphonate analogues of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of Methyl 2,6-dichloronicotinate Derivatives

Executive Summary

Methyl 2,6-dichloronicotinate is a halogenated pyridine derivative that has emerged as a highly versatile scaffold in medicinal chemistry and drug discovery.[1] Its unique electronic properties and multiple reactive sites allow for the synthesis of a diverse library of derivatives with significant therapeutic potential. This guide provides an in-depth exploration of the biological activities associated with these compounds, with a primary focus on their anticancer and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their potency, discuss plausible mechanisms of action, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this privileged scaffold for the creation of novel therapeutic agents.

The this compound Scaffold: A Privileged Core in Medicinal Chemistry

This compound (IUPAC Name: Methyl 2,6-dichloropyridine-3-carboxylate) is a foundational building block for chemical synthesis.[1] The pyridine ring, a common motif in pharmaceuticals, is rendered electron-deficient by the two chlorine atoms at positions 2 and 6. This electronic feature makes these positions susceptible to nucleophilic aromatic substitution, providing a straightforward handle for molecular elaboration. The methyl ester at position 3 offers another site for modification, typically through hydrolysis followed by amide coupling. This inherent reactivity makes the scaffold an ideal starting point for developing compounds with diverse biological functions, from anticancer and anti-inflammatory agents to potential agrochemicals like insecticides and herbicides.[1][2]

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₇H₅Cl₂NO₂ |

| Average Mass | 206.022 g/mol |

| CAS Registry Number | 65515-28-8 |

| Appearance | White to light yellow crystalline powder |

| Purity | Typically ≥98% |

Synthesis and Derivatization Strategies

The primary value of the this compound core lies in its capacity for diversification. The two chlorine atoms are excellent leaving groups, allowing for the introduction of various nucleophiles, such as amines, alcohols, and thiols. This is the most common strategy for creating libraries of derivatives.

Caption: General workflow for derivatization of the core scaffold.

Key Biological Activities and Therapeutic Potential

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The most significant and well-documented biological activity of this compound derivatives is their potent anticancer effect.[1] Research has demonstrated that specific structural modifications can lead to compounds with exceptional cytotoxicity against a range of human tumor cell lines.

Field-Proven Insights: A key study highlighted a derivative, designated Compound 6a , synthesized by reacting this compound with N-methyl-4-methoxyaniline.[1] This compound exhibited remarkable cytotoxicity, demonstrating a tenfold increase in potency compared to related analogues. This underscores the critical role of the N-aryl substituent in driving anticancer activity.

Structure-Activity Relationship (SAR) Insights:

-

Methoxycarbonyl Group: The methyl ester at the C3 position appears to confer greater anticancer activity compared to analogues with other substituents like nitro groups.[1]

-

Aryl Ring Substitution: The position of substituents on the connecting aryl rings is crucial. Para-substituted methoxy groups have shown preferential activity.[1]

-

Pyridine Ring Substitution: The pattern of substitution on the pyridine core significantly influences biological outcomes.

Quantitative Data Summary:

| Compound | Description | GI₅₀ (μM) Range |

| 6a | Synthesized from this compound and N-methyl-4-methoxyaniline | 0.20–0.26 |

| 3a, 5a-c | Related structural analogues | 1.55–9.63 |

(Source: GI₅₀ values represent the concentration causing 50% growth inhibition in human tumor cell lines)[1]

Hypothetical Mechanism of Action: While the exact mechanism for many derivatives is still under investigation, compounds with similar structures often function as kinase inhibitors or DNA intercalating agents, leading to cell cycle arrest and apoptosis. The planar aromatic systems can facilitate binding to enzyme active sites or insertion between DNA base pairs.

Caption: Hypothetical signaling pathways for anticancer action.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

This compound serves as a valuable precursor for synthesizing compounds with potential anti-inflammatory and analgesic properties.[1][2] The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) is a major goal in pharmaceutical research, and this scaffold offers a promising starting point.

Expert Rationale: The anti-inflammatory activity of many heterocyclic compounds is linked to their ability to inhibit key enzymes in the inflammatory pathway, such as Cyclooxygenase-2 (COX-2), or to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[4][5] By designing derivatives that mimic the structures of known inhibitors or that can interact with the active sites of these targets, potent anti-inflammatory agents can be developed.

Caption: Experimental workflow for anti-inflammatory screening.

Antimicrobial Potential: A Frontier for Exploration

While direct evidence for the antimicrobial activity of this compound derivatives is emerging, the broader class of nitrogen-containing heterocycles, such as quinolines and naphthyridines, is rich with potent antimicrobial agents.[6][7] The structural similarity suggests that the dichloronicotinate scaffold is a promising template for developing new antibiotics and antifungals.

Scientific Logic: The mechanism of action for many antimicrobial heterocycles involves the inhibition of essential bacterial enzymes like DNA gyrase or interference with cell wall synthesis.[7] The planar, electron-deficient nature of the pyridine ring in these derivatives could facilitate binding to bacterial enzyme targets. Future research should focus on synthesizing derivatives, particularly hydrazone and triazole conjugates, which have shown promise in other antimicrobial scaffolds, and screening them against a panel of pathogenic bacteria and fungi.[6][8]

Experimental Protocols for Biological Evaluation

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of synthesized derivatives on cancer cell lines.

-

Cell Culture: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and cells treated with a known anticancer drug (positive control, e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema Model)

This protocol describes a classic model for evaluating the anti-inflammatory activity of compounds in rodents.

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for one week under standard laboratory conditions.

-

Grouping and Dosing: Divide animals into groups (n=6): a control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the derivative, administered orally.

-

Edema Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measurement: Measure the paw volume immediately after injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

-

Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.

-

Inoculum Preparation: Prepare a standardized inoculum of the bacterial or fungal strain equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) to obtain a range of concentrations.

-

Inoculation: Add the prepared microbial inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.

-

Result Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Perspectives and Conclusion

The this compound scaffold is a validated and promising starting point for the development of novel therapeutics. The demonstrated anticancer activity of its derivatives warrants deeper investigation into their mechanisms of action and optimization of their structure-activity relationships to enhance potency and selectivity.[1] The potential for creating effective anti-inflammatory and antimicrobial agents is significant and represents a fertile area for future research.[1][2] Advanced studies should focus on in vivo efficacy, toxicity profiling, and the identification of specific molecular targets to accelerate the translation of these promising compounds from the laboratory to the clinic.

References

- Vulcanchem. (n.d.). This compound - 65515-28-8.

- Chem-Impex. (n.d.). This compound.

- Google Patents. (1993). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- PubChem. (n.d.). Methyl 2,6-dichloro-5-fluoronicotinate.

- ChemicalBook. (n.d.). Ethyl 4,6-dichloronicotinate.

- ChemScene. (n.d.). This compound.

- BLD Pharm. (n.d.). This compound.

- ResearchGate. (n.d.). Toxicity profiles of anti-cancer agents.

- Buchanan, C., & Fitch, R. W. (2012). A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Sycamore Scholars.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 65515-28-8.

- ResearchGate. (n.d.). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives.

- National Institutes of Health. (n.d.). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.

- PubMed. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety.

- MDPI. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety.

- National Institutes of Health. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives.

Sources

- 1. This compound (65515-28-8) for sale [vulcanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Suzuki-Miyaura coupling of Methyl 2,6-dichloronicotinate with arylboronic acids

An Application Guide to the Suzuki-Miyaura Coupling of Methyl 2,6-dichloronicotinate with Arylboronic Acids

Introduction: The Strategic Importance of Arylated Nicotinates

The Suzuki-Miyaura cross-coupling reaction represents a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between organoboron compounds and organic halides has become an indispensable tool in both academic research and industrial-scale synthesis, particularly in the pharmaceutical sector.[2][4]

Among the vast array of building blocks used in drug discovery, functionalized nicotinic acid derivatives are of paramount importance, serving as core scaffolds in a multitude of biologically active compounds.[5][6] this compound is an especially valuable and versatile starting material, featuring two distinct chlorine atoms that serve as reactive handles for sequential functionalization.[7] However, the cross-coupling of dihalopyridines is not without its challenges. Issues such as catalyst deactivation by the Lewis basic pyridine nitrogen, and the need for precise control over regioselectivity, demand a carefully optimized and well-understood protocol.[8][9][10][11]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Suzuki-Miyaura coupling of this compound. It moves beyond a simple recitation of steps to explain the underlying principles, offering insights into reaction optimization, troubleshooting, and the causal factors behind procedural choices.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction

A fundamental understanding of the reaction mechanism is critical for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key stages involving a palladium catalyst.[3][12][13]

-

Oxidative Addition: The cycle begins with a catalytically active, 14-electron Pd(0) complex. This species undergoes oxidative addition into the carbon-chlorine bond of the this compound, forming a new, square-planar Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[12][14]

-

Transmetalation: This step requires the activation of the arylboronic acid by a base (e.g., K₃PO₄, Cs₂CO₃).[13][15] The base converts the neutral boronic acid into a more nucleophilic anionic "ate" complex (e.g., [ArB(OH)₃]⁻). This boronate then displaces the halide on the Pd(II) center, transferring its aryl group to the palladium. This is the crucial C-C bond-forming precursor step.

-

Reductive Elimination: The diaryl-Pd(II) complex formed during transmetalation is often unstable. It rapidly undergoes reductive elimination, expelling the newly formed biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[12][13]

Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Controlling Regioselectivity: Mono- vs. Di-substitution

A key strategic consideration when using this compound is controlling the regioselectivity. It is often desirable to perform a selective mono-arylation, leaving the second chlorine available for a subsequent, different coupling reaction.

Achieving high selectivity for mono-functionalization is typically accomplished by careful control of the reaction stoichiometry, generally by using a slight excess of the this compound relative to the arylboronic acid (e.g., 1.2-1.5 equivalents of the dichloride).[8] The inherent electronic properties of the substrate also play a role; the electron-withdrawing methyl ester group at the 3-position deactivates the adjacent C2 and C6 positions, but steric and other electronic factors of the incoming arylboronic acid and the catalyst system can influence which site reacts preferentially.[8][10] For exhaustive di-substitution, an excess of the arylboronic acid (e.g., 2.2-2.5 equivalents) is employed.

Optimized Protocol for Mono-Arylation

This protocol provides a robust starting point for the selective mono-arylation of this compound. Optimization of the catalyst, ligand, base, and temperature may be required for specific arylboronic acids.

Materials and Equipment:

-

Substrates: this compound, Arylboronic acid

-

Catalyst System: Palladium(II) acetate (Pd(OAc)₂) and a suitable phosphine ligand (e.g., SPhos, Xantphos) or a pre-formed precatalyst (e.g., SPhos-Pd-G3).[8]

-

Base: Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

-

Solvent: Anhydrous, degassed 1,4-dioxane and water.

-

Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, septum, inert gas line (Argon or Nitrogen), syringes, heating mantle or oil bath.

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask under a positive pressure of inert gas, add this compound (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a completely oxygen-free atmosphere, which is critical to prevent catalyst deactivation.[5][8][9]

-

Catalyst and Solvent Addition: In a separate vial, briefly purge with inert gas before adding the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add degassed, anhydrous 1,4-dioxane and degassed water (e.g., 10:1 v/v) to the Schlenk flask via syringe.[8] Then, add the catalyst/ligand solution to the reaction mixture.

-